Bromo-PEG1-CH2CO2tBu is a specialized chemical compound classified as a functionalized polyethylene glycol derivative. It features a bromide group and a t-butyl protected carboxylic acid, making it particularly useful in bioconjugation and drug delivery applications. The presence of the polyethylene glycol (PEG) spacer enhances its solubility in aqueous environments, which is critical for biological applications. This compound is recognized for its ability to facilitate nucleophilic substitution reactions due to the excellent leaving group properties of the bromide ion, while the t-butyl ester can be hydrolyzed under acidic conditions to yield a free carboxylic acid .
Bromo-PEG1-CH2CO2tBu is commercially available from various suppliers, including Creative Biolabs and AxisPharm, with a reported molecular weight of 239.1 g/mol and a purity of at least 95% . Its Chemical Abstracts Service number is 157759-50-7, allowing for easy identification in chemical databases.
This compound falls under the category of PEGylation reagents, which are widely utilized in pharmaceutical development to enhance the pharmacokinetic properties of therapeutic agents. By attaching a PEG moiety, drugs can exhibit improved solubility, stability, and circulation time within biological systems .
The synthesis of Bromo-PEG1-CH2CO2tBu typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure optimal yields and prevent side reactions. Common reagents used include brominating agents (e.g., N-bromosuccinimide) and protecting agents (e.g., t-butyl chloride) under controlled conditions.
Bromo-PEG1-CH2CO2tBu consists of a linear PEG chain with a terminal bromide group and an attached t-butyl protected carboxylic acid. Its molecular formula is C8H15BrO3. The structure can be represented as follows:
The molecular weight of Bromo-PEG1-CH2CO2tBu is 239.1 g/mol, with a boiling point that varies based on its state (solid or dissolved), typically requiring temperatures below -20 °C for storage .
Bromo-PEG1-CH2CO2tBu primarily participates in nucleophilic substitution reactions due to its bromide group. This allows it to react with various nucleophiles such as amines, thiols, and alcohols under mild conditions.
Key reactions include:
The mechanism of action for Bromo-PEG1-CH2CO2tBu revolves around its ability to undergo nucleophilic substitution reactions. When exposed to nucleophiles, the bromide group leaves, allowing for the attachment of various functional groups or biomolecules. This property is particularly useful in drug design and bioconjugation processes where targeted delivery is required .
These properties make Bromo-PEG1-CH2CO2tBu suitable for various scientific applications .
Bromo-PEG1-CH2CO2tBu finds extensive use in several scientific fields:
Bromo-PEG1-CH2CO2tBu, systematically named tert-butyl 2-(2-bromoethoxy)acetate (CAS: 157759-50-7), is a bifunctional polyethylene glycol (PEG) derivative with the molecular formula C₈H₁₅BrO₃ and a molar mass of 239.11 g/mol [1] [8]. This compound features a bromine terminus serving as an electrophilic site for nucleophilic substitution reactions and a tert-butyl ester-protected carboxylic acid group that requires acidic deprotection for further functionalization [3] [9]. The "PEG1" designation indicates a single ethylene glycol unit (-O-CH₂-CH₂-), forming a short hydrophilic spacer that enhances aqueous solubility—a critical property for biocompatibility in physiological environments [2] [4]. Predicted physicochemical properties include a density of 1.301 g/cm³ and a boiling point of 268.1°C, with recommended storage at 2–8°C in sealed, dry conditions to maintain stability [1] [9].
Table 1: Key Identifiers and Properties of Bromo-PEG1-CH₂CO₂tBu
Attribute | Value/Description |
---|---|
CAS Registry Number | 157759-50-7 |
IUPAC Name | tert-Butyl 2-(2-bromoethoxy)acetate |
Molecular Formula | C₈H₁₅BrO₃ |
Molar Mass | 239.11 g/mol |
Density | 1.301 ± 0.06 g/cm³ (Predicted) |
Boiling Point | 268.1 ± 15.0 °C (Predicted) |
Functional Groups | Bromide (alkyl halide), tert-butyl ester |
Key Synonyms | Bromo-PEG1-CH₂-Boc; BP-22283; HY-141370 |
The compound’s synthetic versatility is evidenced by its commercial availability under reagent-grade specifications (purity: 95–98%) from multiple suppliers, including MedChemExpress, BroadPharm, and CD Bioparticles [1] [6] [9]. Its structural identity is further validated by analytical identifiers such as the MDL number MFCD28122952 and InChIKey LKVRWBTYMJIGLN-UHFFFAOYSA-N [1] [5].
Bromo-PEG1-CH₂CO₂tBu emerged in the late 1990s as part of a strategic shift toward modular PEG-based linkers in bioconjugation chemistry. Its CAS registration (157759-50-7) dates to 1993, coinciding with accelerated research into heterobifunctional PEG derivatives designed for controlled biomolecule assembly [1] [6]. Early PEGylation strategies primarily employed amine-reactive succinimidyl esters, which offered limited selectivity and produced heterogeneous conjugates. The introduction of bromo-acetate PEG variants addressed this by enabling thiol-specific alkylation via the bromide moiety—a superior leaving group for nucleophilic substitutions—while the protected carboxylate allowed orthogonal deprotection and activation [2] [8].
The compound’s compact PEG1 spacer represented a deliberate departure from longer PEG chains. Researchers recognized that while longer PEG units (e.g., PEG4–PEG12) improved solubility, they could sterically hinder target interactions in drug conjugates. Bromo-PEG1-CH₂CO₂tBu balanced hydrophilicity with minimal steric footprint, making it ideal for small-molecule prodrugs and peptide modifications where bulkier linkers impaired bioactivity [5] [9]. By the early 2000s, its adoption expanded in antibody-drug conjugate (ADC) development, particularly for coupling cytotoxic agents to antibodies via cysteine residues [8].
Table 2: Evolution of Bromo-Acetate PEG Linkers in Bioconjugation
Timeframe | Development Milestone | Impact on Research |
---|---|---|
Pre-1990s | Linear dihydroxy-PEGs for protein solubilization | Non-functionalized PEGs limited to surface modification |
Early 1990s | Heterobifunctional PEGs (e.g., hydroxy-carboxylate) | Enabled sequential bioconjugation; poor reaction control |
1993 | CAS registration of Bromo-PEG1-CH₂CO₂tBu (157759-50-7) | Provided thiol-reactive bromide + protected carboxylate |
2000s | GMP-grade production for clinical-stage ADC development | Supported scalable, site-specific drug conjugation |
2010s–Present | Broad utility in PROTACs, nanosensors, and targeted therapies | Facilitated modular "click-and-play" molecular design |
In contemporary drug design, Bromo-PEG1-CH₂CO₂tBu serves as a linchpin for constructing multifunctional biomolecular architectures through sequential conjugation. Its bromide group undergoes efficient nucleophilic substitution with thiols (–SH) in cysteine residues or other sulfur nucleophiles, forming stable thioether linkages without catalysts. Simultaneously, the tert-butyl ester can be selectively deprotected using acids like trifluoroacetic acid (TFA) to liberate the carboxylic acid, which is then activated for amide bond formation with amines [2] [4] [8]. This orthogonality enables precise "two-step" bioconjugation, as demonstrated in antibody-drug conjugates (ADCs):
The PEG1 spacer’s role extends beyond solubility enhancement. In targeted imaging probes, it minimizes hydrophobic aggregation of dyes (e.g., indocyanine green), improving biodistribution and signal-to-noise ratios [5]. For proteolysis-targeting chimeras (PROTACs), Bromo-PEG1-CH₂CO₂tBu links E3 ligase ligands to target protein binders, optimizing ternary complex formation through balanced hydrophilicity and steric flexibility [9].
Table 3: Applications in Drug Delivery and Molecular Design
Application | Function of Bromo-PEG1-CH₂CO₂tBu | Advantage Over Alternatives |
---|---|---|
Antibody-Drug Conjugates (ADCs) | Site-specific antibody functionalization | Thioether linkage enhances serum stability vs. disulfides |
PROTACs / Bifunctional Degraders | Spacer between E3 ligase and warhead ligands | Prevents steric clash in ternary complexes |
Fluorescent Imaging Probes | Hydrophilic spacer reducing dye aggregation | Lowers background fluorescence in vivo |
Peptide-Payload Conjugates | Conjugation handle for cytotoxic agents | Orthogonal chemistry avoids cross-reactivity |
Nanoparticle Functionalization | Anchoring ligands to metal/magnetic cores | Short spacer maintains ligand accessibility |
Commercial availability in both research (95–98% purity) and GMP grades underscores its translational relevance, particularly for producing homogeneous conjugates with defined drug-to-antibody ratios (DARs) [2] [3] [6]. Recent innovations leverage its bromide for "click" chemistry with tetrazines or azides, expanding its utility in bioorthogonal drug activation strategies [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7